molecular formula C14H19N5O2 B15106699 Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate

Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate

Cat. No.: B15106699
M. Wt: 289.33 g/mol
InChI Key: OETBJOICACAIDW-UHFFFAOYSA-N
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Description

Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[4,5-e]pyrimidine core fused with a piperidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific solvents to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate

InChI

InChI=1S/C14H19N5O2/c1-3-21-14(20)10-5-4-6-19(8-10)13-11-7-17-18(2)12(11)15-9-16-13/h7,9-10H,3-6,8H2,1-2H3

InChI Key

OETBJOICACAIDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3C

Origin of Product

United States

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